Amyloid beta-protein (25-35) amide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

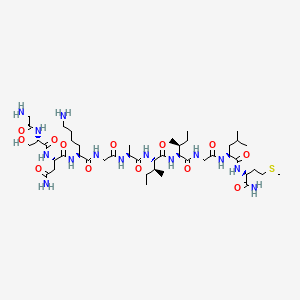

Amyloid beta-protein (25-35) amide is a fragment of the amyloid beta-protein, which is a key player in the pathogenesis of Alzheimer’s disease. This peptide, consisting of the amino acid sequence GSNKGAIIGLM, is considered the functional domain responsible for the neurotoxic properties of the full-length amyloid beta-protein . It has been shown to aggregate into fibrils and oligomers, which are implicated in the neurodegenerative processes observed in Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions: Amyloid beta-protein (25-35) amide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids . The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .

化学反応の分析

Types of Reactions: Amyloid beta-protein (25-35) amide undergoes various chemical reactions, including aggregation, oxidation, and interaction with lipid membranes. Aggregation leads to the formation of fibrils and oligomers, which are central to its neurotoxic effects .

Common Reagents and Conditions:

Aggregation: This process is influenced by factors such as pH, temperature, and the presence of metal ions.

Major Products Formed: The primary products formed from the aggregation of this compound are fibrils and oligomers. These structures are associated with the neurodegenerative effects observed in Alzheimer’s disease .

科学的研究の応用

Amyloid beta-protein (25-35) amide is extensively studied in various scientific fields due to its relevance to Alzheimer’s disease.

Chemistry: Researchers investigate the peptide’s aggregation properties and interactions with other molecules to develop inhibitors that can prevent or reverse aggregation .

Biology: In biological studies, this compound is used to model the neurotoxic effects of amyloid beta-protein in vitro and in vivo. It helps in understanding the mechanisms underlying neuronal cell death and neuroinflammation .

Medicine: The peptide is a target for drug development aimed at treating Alzheimer’s disease. Compounds that can inhibit its aggregation or neutralize its toxicity are of significant interest .

Industry: In the pharmaceutical industry, this compound is used in the screening of potential therapeutic agents and in the development of diagnostic tools for Alzheimer’s disease .

作用機序

Amyloid beta-protein (25-35) amide exerts its effects primarily through its ability to aggregate into toxic oligomers and fibrils. These aggregates disrupt cellular membranes, leading to increased permeability and cell death . The peptide interacts with various molecular targets, including lipid membranes and metal ions, which facilitate its aggregation and toxicity . Additionally, it can induce oxidative stress and inflammation, further contributing to neuronal damage .

類似化合物との比較

Amyloid beta-protein (1-40): This longer fragment also aggregates into fibrils and oligomers but has different aggregation kinetics and toxicity profiles.

Amyloid beta-protein (1-42): Similar to amyloid beta-protein (1-40), this fragment is highly prone to aggregation and is considered more toxic.

Uniqueness: Amyloid beta-protein (25-35) amide is unique due to its short length and rapid aggregation properties. It serves as a model peptide for studying the aggregation and toxicity of amyloid beta-protein, providing insights into the mechanisms underlying Alzheimer’s disease .

生物活性

Amyloid beta-protein (25-35) amide, often referred to as Aβ(25-35), is a significant fragment of the amyloid beta peptide associated with Alzheimer's disease (AD). This peptide has garnered attention due to its biological activity, particularly its role in neurodegeneration and its potential as a therapeutic target. This article explores the conformations, aggregation properties, cytotoxicity, and mechanisms of action of Aβ(25-35), supported by case studies and research findings.

Overview of Aβ(25-35)

Aβ(25-35) is a hydrophobic fragment derived from the full-length amyloid beta peptides (Aβ(1-40) and Aβ(1-42)). It consists of 11 amino acids: NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH. Despite being a shorter fragment, Aβ(25-35) retains significant biological properties, including toxicity and the ability to form aggregates that contribute to neurodegenerative processes in AD .

Conformational Properties

The conformational state of Aβ(25-35) is crucial for its biological activity. Studies indicate that Aβ(25-35) undergoes a transition from a soluble, unordered form to aggregated fibrillary β-sheet structures depending on environmental conditions such as pH and ionic strength. This transition is essential for understanding its aggregation kinetics and toxicity mechanisms .

Table 1: Conformational Changes of Aβ(25-35)

| Environment | Conformation Type | Observations |

|---|---|---|

| Milli-Q Water | Unordered | Lower cytotoxicity; flat fibrils |

| Phosphate Buffer | β-sheet | Higher cytotoxicity; twisted fibrils |

Aggregation and Toxicity

The aggregation state of Aβ(25-35) significantly influences its neurotoxic effects. In vivo studies have shown that pre-aggregated forms of Aβ(25-35) induce oxidative stress and inflammation in the brain, exacerbating neurodegenerative effects compared to soluble forms . The formation of small fibril-like aggregates leads to increased oxidative stress, which is a hallmark of AD pathology .

Case Study: In Vivo Effects

In an experimental model, administration of aggregated Aβ(25-35) resulted in notable increases in markers of oxidative stress within the brain tissue. This study highlighted the correlation between aggregate morphology and inflammatory neuronal response, suggesting that early-stage aggregates are particularly harmful .

Aβ(25-35) exerts its neurotoxic effects through various mechanisms:

- Membrane Permeabilization : Aβ(25-35) can form pores in lipid membranes, facilitating calcium ion transport. This pore-forming ability is attributed to its β-sheet conformation, which allows it to insert into membranes and disrupt cellular integrity .

- Oxidative Stress Induction : The peptide's aggregation leads to increased production of reactive oxygen species (ROS), contributing to cellular damage and apoptosis in neuronal cells .

- Inflammatory Response : Intracerebral injection of Aβ(25-35) triggers significant inflammatory responses, characterized by the activation of glial cells and release of pro-inflammatory cytokines .

Self-Assembly Studies

Research utilizing circular dichroism (CD) spectroscopy has demonstrated that Aβ(25-35) transitions from an unordered conformation to a β-sheet-rich structure under specific conditions. This self-assembly process is critical for understanding how inhibitors may disrupt toxic aggregate formation .

Cytotoxicity Assessment

In vitro studies have shown that increasing concentrations of Aβ(25-35) correlate with decreasing cell viability in neuronal cell lines. For instance, SH-SY5Y cells exposed to 50 μM concentrations exhibited only 59% viability after 48 hours .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXSAAQWCBCIY-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N14O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。